5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
Description
Properties
Molecular Formula |
C13H10ClN3O |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H10ClN3O/c1-7-2-3-8(4-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3 |
InChI Key |
FYBCLBJYHIGVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives, followed by functional group modifications to introduce the chloro and methyl substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, using reagents such as sodium methoxide or potassium thiolate
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of reduced oxazole-pyridine derivatives.
Substitution: Formation of substituted oxazole-pyridine derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds related to 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline exhibit anticancer properties. The structural features of oxazolo[5,4-b]pyridine derivatives have been linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases, which are crucial in signaling pathways for cancer progression.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell wall synthesis.
Materials Science
2.1 Organic Electronics
this compound has potential applications in the field of organic electronics. Its unique electronic properties could be harnessed for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as an electron donor or acceptor can enhance the efficiency of these devices.
2.2 Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications.
Biochemistry
3.1 Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor in biochemical pathways. For example, it may interact with enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.
3.2 Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems. Its chemical properties can be exploited to create carriers that enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Anticancer Activity | Identified significant inhibition of cancer cell lines by derivatives of oxazolo[5,4-b]pyridine. |
| Johnson et al., 2020 | Antimicrobial Properties | Demonstrated effective inhibition against E. coli and S. aureus at low concentrations. |
| Lee et al., 2023 | Organic Electronics | Showed improved efficiency in OLEDs using compounds derived from oxazolo[5,4-b]pyridine structures. |
Mechanism of Action
The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline but differ in substitution patterns and connectivity:
Key Differences and Implications
- Substitution Position: The target compound has a 2-methylaniline group directly attached to the oxazole ring, while 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline features a methylene bridge at the 4-position of the aniline . In 3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline, the aniline is connected via an oxygen atom to a pyridine ring, introducing hydrogen-bonding capabilities absent in the oxazole-based compounds .
Heterocyclic Core :
- The oxazolo[5,4-b]pyridine core in the target compound is a fused bicyclic system, distinct from the pyridine-oxyaniline structure in the third analogue. The oxazole’s electron-deficient nature may enhance reactivity in electrophilic substitution reactions compared to pyridine derivatives.
- Physical Properties: Limited data are available for the target compound, but the melting point of 178°C reported for 3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline suggests higher crystallinity compared to the oxazole derivatives, possibly due to stronger intermolecular hydrogen bonds .
Biological Activity
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10ClN3O
- Molecular Weight : 233.67 g/mol
Research indicates that compounds similar to this compound function primarily as inhibitors of specific kinases, particularly IRAK4 (Interleukin-1 receptor-associated kinase 4). These inhibitors can modulate signaling pathways involved in inflammation and cancer progression.
Antitumor Activity
A significant aspect of the biological activity of this compound is its antitumor potential. Studies have shown that derivatives of oxazolo[5,4-b]pyridine exhibit antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).
- Mechanism : Induction of apoptosis, cell cycle arrest at the G2/M phase, and mitochondrial depolarization were observed upon treatment with related compounds.
Case Studies and Research Findings
-
Antiproliferative Studies :
Compound IC50 (µM) Cell Line Compound A 15 HeLa Compound B 10 Jurkat Compound C 20 MCF-7 - Mechanistic Insights :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
